N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminopyrimidines, have been reported to exhibit varied medicinal applications . They have been used in the treatment of diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that related compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide might interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds like 2-aminopyrimidines have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
Related compounds like 2-aminopyrimidines have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide typically involves the reaction of 2-methoxypyrimidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-3-phenylpropanamide.
Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-3-phenylpropanol.
Substitution: Formation of N-(2-alkoxypyrimidin-5-yl)-3-phenylpropanamide.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide can be compared with other pyrimidine derivatives, such as:
N-(pyridin-2-yl)amides: Known for their varied medicinal applications and biological properties.
2-aminopyrimidine derivatives: Studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness: this compound stands out due to its specific methoxy substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUBVSOQBGQGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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